2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-24-13-5-2-11(3-6-13)16-9-14(25-21-16)10-20-26(22,23)17-8-12(18)4-7-15(17)19/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUJNLNSCBIWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a dichloro substituent and an isoxazole moiety. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- Dichloro groups at the 2 and 5 positions.
- A benzenesulfonamide core.
- An isoxazole ring attached to a methoxyphenyl group.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been studied for its effects against various bacterial strains. For instance, it has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Streptococcus pneumoniae | 12 |
| Escherichia coli | 10 |
These results suggest that the compound may act by inhibiting bacterial folate synthesis, similar to other sulfonamides.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 8.5 |
| A549 | 12.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.
The proposed mechanism involves the inhibition of key enzymes involved in cellular processes. The sulfonamide group is thought to mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase in the folate synthesis pathway, leading to competitive inhibition.
Case Studies
- Study on Antibacterial Activity : A study published in the Journal of Antibiotics evaluated the antibacterial properties of various sulfonamide derivatives, including our compound. The results indicated a strong correlation between structural modifications and increased antibacterial efficacy.
- Cytotoxicity Evaluation : In a study published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that modifications to the isoxazole ring significantly enhanced cytotoxicity compared to unmodified derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H15Cl2N3O2S
- Molecular Weight : 385.27 g/mol
- IUPAC Name : 2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide
The structure includes a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Key factors influencing its activity include:
- Substituents on the Isolated Rings : The presence of electron-donating groups (like methoxy) can enhance activity by stabilizing reactive intermediates.
- Halogen Substituents : Chlorine atoms may increase lipophilicity and improve membrane penetration, which is essential for cellular uptake.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoxazole Ring
2.5-Dichloro-N-{[3-(4-Chlorophenyl)-5-Isoxazolyl]Methyl}Benzenesulfonamide
- Key Difference : The 4-methoxyphenyl group in the target compound is replaced with a 4-chlorophenyl group.
- This may alter binding affinity or metabolic stability. Molecular Properties:
- Activity Inference : Chlorophenyl derivatives may exhibit stronger hydrophobic interactions but reduced solubility compared to methoxyphenyl analogs .
Patent-Derived Antitumor Compounds ()
- Structural Overlap : The 3-(4-methoxyphenyl)-5-isoxazolyl group is present in compounds 4a-z and 4aa-4ae, which are 4-aza-2,3-didehydropodophyllotoxin derivatives.
- Key Differences :
- Activity Inference : While the isoxazole-methoxyphenyl group may contribute to DNA topoisomerase inhibition (a mechanism seen in podophyllotoxins), the sulfonamide core likely directs the target compound toward distinct targets, such as carbonic anhydrases or kinase enzymes.
Comparison with Methoxyphenyl-Containing Natural Products ()
Compounds like elemicin, trans-anethole, and methyl chavicol from Etlingera pavian share methoxyphenyl groups but lack the sulfonamide and isoxazole functionalities.
- Activity Contrast: Natural products exhibit antimicrobial and anti-inflammatory properties due to their phenolic and allyl/propenyl chains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-dichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Use a sulfonamide coupling strategy, as demonstrated in sulfonamide derivatives (e.g., reacting 2,5-dichlorobenzenesulfonyl chloride with 3-(4-methoxyphenyl)-5-isoxazolylmethylamine under basic conditions) .
- Step 2 : Optimize reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) to improve yields. For example, using anhydrous THF or DCM as solvents and maintaining temperatures between 0–5°C during coupling can reduce side reactions .
- Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodology :
- Analytical Techniques :
- NMR : Compare H and C NMR spectra with reference data. For instance, the benzenesulfonamide moiety typically shows aromatic protons at δ 7.2–8.1 ppm, while the isoxazole ring protons appear at δ 6.5–7.0 ppm .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H] at m/z 452.02) .
- IR Spectroscopy : Confirm sulfonamide S=O stretching bands near 1350 cm and 1150 cm .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For powder handling, employ NIOSH-approved N95 respirators to avoid inhalation .
- Waste Disposal : Collect residues in sealed containers labeled for halogenated waste due to the dichloro substituents .
- Emergency Measures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can discrepancies in reported biological activities (e.g., antitumor vs. negligible efficacy) be systematically investigated?
- Methodology :
- Hypothesis Testing : Evaluate potential causes such as isomerism (e.g., syn/anti configurations in the sulfonamide group) or impurities (e.g., residual solvents or unreacted intermediates) .
- Analytical Workflow :
Use chiral HPLC to check for enantiomeric impurities .
Perform cytotoxicity assays (e.g., MTT on human cancer cell lines like MCF-7 or HepG2) with rigorously purified batches .
Compare results with structurally analogous compounds (e.g., 4-aza-2,3-didehydropodophyllotoxin derivatives) to identify structure-activity relationships .
Q. What experimental strategies can elucidate the compound’s mechanism of action in pharmacological studies?
- Approach :
- Target Identification :
Perform molecular docking studies using software like AutoDock Vina to predict binding affinities for cancer-related targets (e.g., tubulin or topoisomerase II) .
Validate predictions via in vitro enzyme inhibition assays (e.g., tubulin polymerization assays).
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed genes/proteins in treated vs. untreated cells .
Q. How should researchers address challenges in solubility during in vitro bioassays?
- Solutions :
- Solvent Screening : Test DMSO, ethanol, or cyclodextrin-based solutions for optimal solubility. For example, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
- Surfactant Use : Add non-ionic surfactants (e.g., Tween-80) to aqueous buffers to enhance dispersion .
- Control Experiments : Include vehicle controls to rule out solvent-induced artifacts in bioactivity data .
Q. What are the best practices for analyzing and resolving conflicting data in stability studies (e.g., degradation under varying pH conditions)?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours .
- Analytical Monitoring : Use UPLC-PDA to track degradation products. For example, acidic conditions may hydrolyze the isoxazole ring, producing 4-methoxybenzoic acid derivatives .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (−20°C, desiccated) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
